Ketoprofen-d3
Overview
Description
Ketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid derivative group, known for its analgesic, antipyretic, and anti-inflammatory effects. It inhibits the body's production of prostaglandin, which contributes to inflammation and pain. Initially synthesized in France in 1967, ketoprofen was introduced for anti-inflammatory use in 1973 and is now available in approximately 80 countries. It has been extensively used for the treatment of rheumatoid arthritis and osteoarthritis, with over 3 million patient-years of therapeutic experience .
Synthesis Analysis
Ketoprofen has been synthesized through various methods, including the aminolysis of ketoprofen benzotriazolide with different amines to form ketoprofenamides, which are potential prodrugs of ketoprofen . Additionally, solid-state compounds with ketoprofen have been synthesized, where ketoprofen acts as a ligand coordinated to metals in the form of bidentate bonds . The synthesis of molecularly imprinted polymers (MIPs) for ketoprofen has also been reported, which are used for selective solid-phase extraction from wastewater .
Molecular Structure Analysis
The molecular structure of ketoprofen has been studied using density functional theory (DFT) calculations and Raman spectroscopy. Nine different geometries corresponding to energy minimum conformations were identified, with only one being experimentally detected in condensed phase spectra . The carboxylate group in ketoprofen coordinates to metals as a bidentate ligand, as suggested by infrared spectroscopy .
Chemical Reactions Analysis
Ketoprofen undergoes various chemical reactions, including photochemical transformations. The kinetics and mechanism of its photolytic transformation in aqueous solutions have been studied, revealing the formation of oxygenated primary products and the involvement of water molecules in the reaction mechanism . Time-resolved resonance Raman spectroscopy has also been used to investigate the photochemistry of (S)-ketoprofen, indicating the formation of a triplet state and subsequent cross-coupling reactions .
Physical and Chemical Properties Analysis
The molecular mobility of amorphous ketoprofen has been investigated using broadband dielectric spectroscopy (BDS), revealing multiple relaxation processes and establishing ketoprofen as a fragile glass former . The pharmacokinetics of ketoprofen and its enantiomers have been studied, showing little stereoselectivity and rapid, almost complete absorption when given orally . Solid-state compounds of ketoprofen with trivalent lanthanides have been characterized using various spectroscopic and thermal analysis techniques, providing insights into the composition, coordination mode, structure, thermal behavior, and thermal decomposition of ketoprofen .
Scientific Research Applications
Adsorption and Degradation in Soils
Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID), is often found in treated wastewater and can leach into soils. Research shows that ketoprofen is not strongly adsorbed in various U.S. soils, suggesting its potential to move with percolating water. The adsorption is positively related to soil organic matter content. Additionally, microbial degradation is a dominant pathway for ketoprofen degradation in soils (Xu, Wu, Chen, & Chang, 2009).
Degradation by Sulfate Radical-Based Oxidation
The degradation of Ketoprofen in aqueous solutions through sulfate radical-based advanced oxidation processes (SR-AOPs) has been studied. Factors like temperature, pH, and water matrix significantly influence ketoprofen degradation. The findings suggest that SR-AOPs can be effective for remediating Ketoprofen-contaminated water (Feng, Song, Lv, & Liu, 2017).
Enantiomers in Clinical Pharmacokinetics
Ketoprofen has little stereoselectivity in its pharmacokinetics, and its enantiomers do not seem to interact with one another. This information is crucial for understanding the drug's pharmacokinetics and optimizing its therapeutic applications (Jamali & Brocks, 1990).
Skin Delivery via Peptide Dendrimer-Conjugates
Studies have shown that peptide dendrimer conjugates of ketoprofen enhance skin permeation when combined with non-invasive modalities like iontophoresis, offering potential for transdermal drug delivery (Hegde et al., 2017).
Free Radicals from Light Exposed Ketoprofen
Research on ketoprofen's photodynamic action reveals the generation of superoxide anion, hydroxyl radical, and singlet oxygen upon light exposure. These radicals may contribute to the drug's phototoxicity and photosensitization effects (Nakajima, Tahara, Yoshimura, & Nakazawa, 2005).
Ecotoxicity in Aquatic Organisms
Ketoprofen's presence in surface waters poses risks to aquatic organisms. Studies on zebrafish show that ketoprofen induces developmental changes and affects biochemical enzymes, antioxidant levels, and histopathological aspects in liver tissue, indicating its potential ecological impact (Rangasamy et al., 2018).
Muscle Function and sEMG Activity Post-Eccentric Exercise
Ketoprofen has been evaluated for its effects on muscle soreness and isometric force recovery after high-force eccentric exercise. It attenuates perceived muscle soreness and enhances maximal isometric force recovery, indicating its potential use in sports medicine and rehabilitation (Sayers et al., 2001).
White-Rot Fungus-Mediated Degradation
The white-rot fungus Trametes versicolor effectively degrades ketoprofen in a liquid medium, suggesting a biological approach to mitigating its environmental impact. This process involves the transformation of ketoprofen into various intermediates, potentially leading to mineralization (Marco-Urrea et al., 2010).
Co-Loaded Poly (Lactic-Co-Glycolic Acid) Microspheres for Arthritis Treatment
Ketoprofen, in combination with microRNA-124, has been loaded into poly (lactic-co-glycolic acid) microspheres, demonstrating enhanced effectiveness in suppressing arthritis in rats. This novel therapeutic strategy suggests potential for combined drug delivery systems in treating rheumatoid arthritis (Yu et al., 2018).
Percutaneous Absorption Characterization
Studies on the percutaneous absorption of ketoprofen have characterized its absorption in human cadaver trunk skin, providing insights into the effectiveness of different formulations for transdermal drug delivery, which could be significant in pain management (Bassani, Banov, & Phan, 2016).
Mechanism of Action
Target of Action
Ketoprofen-d3, like its parent compound Ketoprofen, primarily targets the enzymes Prostaglandin G/H synthase 1 and 2 , also known as Cyclooxygenase-1 and -2 (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .
Mode of Action
This compound exerts its therapeutic effects by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response and associated symptoms . The blocking of cyclooxygenase enzyme is reversible .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, this compound disrupts the synthesis of prostaglandins from arachidonic acid . This leads to a decrease in prostaglandin levels, which in turn reduces inflammation, pain, and fever .
Result of Action
The molecular and cellular effects of this compound are primarily related to its anti-inflammatory action. By inhibiting the synthesis of prostaglandins, this compound can reduce inflammation and associated symptoms such as pain and fever . In addition, it has been shown to induce apoptosis and inhibit autophagy in certain cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been cited as an environmental contaminant that raises concerns for ecological well-being . Its presence in the environment can potentially affect various organisms and disrupt ecological functions
Safety and Hazards
Ketoprofen-d3 should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes . It should be stored locked up in a well-ventilated place with the container kept tightly closed . It is toxic if swallowed and may cause skin and eye irritation .
Biochemical Analysis
Biochemical Properties
Ketoprofen-d3, like its parent compound Ketoprofen, is known to inhibit the cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the synthesis of prostaglandins . Prostaglandins are bioactive lipids that play crucial roles in inflammation and pain signaling. By inhibiting these enzymes, this compound can reduce the production of prostaglandins, thereby alleviating inflammation and pain .
Cellular Effects
In cellular contexts, this compound has been shown to influence various cellular processes. For instance, it has been found to significantly reduce the ability of individual cells to produce antibodies . This suggests that this compound may have immunomodulatory effects, potentially influencing immune responses at the cellular level .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through the inhibition of the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes are involved in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By inhibiting these enzymes, this compound prevents the synthesis of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the ability of an individual cell to produce antibodies and antibody-mediated immune responses is suppressed by Ketoprofen, suggesting that it is immunosuppressive .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in mice, Ketoprofen at doses of 1 mg/kg/day and 5 mg/kg/day for seven days has been shown to significantly reduce the ability of individual cells to produce antibodies .
Metabolic Pathways
This compound, like Ketoprofen, is involved in the arachidonic acid metabolic pathway . It interacts with the cyclooxygenase enzymes (COX-1 and COX-2), inhibiting their activity and thereby reducing the production of prostaglandins .
properties
IUPAC Name |
2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYWVDODHFEZIM-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159490-55-8 | |
Record name | 159490-55-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.